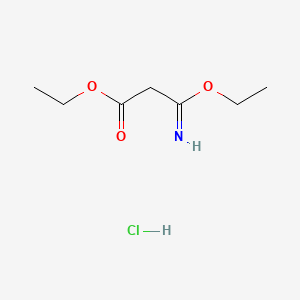
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is typically synthesized by reacting ethyl 3-ethoxy-3-iminopropionate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the addition of ethyl cyanoacetate and ethanol in the presence of hydrogen chloride . The reaction mixture is then crystallized to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted under mild conditions.
Major Products:
Hydrolysis: Ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-3-iminopropionate hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxy-3-iminopropionate hydrochloride involves its interaction with sodium channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to localized anesthesia . This action is similar to other local anesthetics, which also target sodium channels to exert their effects .
Comparaison Avec Des Composés Similaires
- Ethyl carbethoxyacetimidate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Comparison: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is unique due to its specific structure, which imparts distinct anesthetic properties . Compared to similar compounds, it has a higher efficacy as a local anesthetic and a different spectrum of chemical reactivity .
Propriétés
Numéro CAS |
2318-25-4 |
|---|---|
Formule moléculaire |
C7H14ClNO3 |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(1,3-diethoxy-3-oxopropylidene)azanium;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H |
Clé InChI |
HYMXUYQKXCHWDC-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OCC.Cl |
SMILES canonique |
CCOC(=[NH2+])CC(=O)OCC.[Cl-] |
Key on ui other cas no. |
2318-25-4 |
Description physique |
WetSolid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?
A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:
Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?
A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














